N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The difluorophenyl and oxadiazolyl groups play a crucial role in its binding affinity and specificity. The compound can undergo free radical reactions, nucleophilic substitutions, and other transformations that contribute to its biological activity .
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can be compared with similar compounds such as:
- N-(3,4-difluorophenyl)-2-{5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- 3,4-Difluorophenylacetylene
- N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their reactivity and applications.
Properties
Molecular Formula |
C23H17F2N3O3 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H17F2N3O3/c1-14-2-4-15(5-3-14)22-27-23(31-28-22)16-6-9-18(10-7-16)30-13-21(29)26-20-11-8-17(24)12-19(20)25/h2-12H,13H2,1H3,(H,26,29) |
InChI Key |
KZLXKKHEVPKTIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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